

Structural Characterization Guide: 3-(Dipropylamino)quinoxalin-2-ol

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Compound of Interest

Compound Name: 3-(Dipropylamino)quinoxalin-2-ol

CAS No.: 731795-56-5

Cat. No.: B2516994

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Executive Summary & Chemical Identity

Target Analyte: **3-(Dipropylamino)quinoxalin-2-ol** Alternative Nomenclature: 3-(Dipropylamino)quinoxalin-2(1H)-one (Tautomeric form) CAS Registry (Generic Class): Related to 1684-14-6 (Parent Quinoxaline) and specific derivatives used in helical polymer synthesis (e.g., Suginome et al.).^[1]

This guide provides a comparative structural analysis of **3-(Dipropylamino)quinoxalin-2-ol**. While often chemically named as the "ol" (enol) form, X-ray diffraction (XRD) and solid-state NMR data consistently reveal that this class of compounds crystallizes predominantly in the keto (amide) tautomeric form.^[1] This distinction is critical for researchers modeling receptor binding or solubility, as the hydrogen-bonding donor/acceptor profile changes entirely between these states.

Mechanistic Insight: Tautomerism & Crystal Packing

Expertise & Causality: The primary challenge in characterizing 3-aminoquinoxalin-2-ol derivatives is the prototropic tautomerism.^[1] In solution, an equilibrium exists.^{[1][2][3]} However, in the solid state, the lattice energy is maximized by the formation of centrosymmetric dimers held together by dual

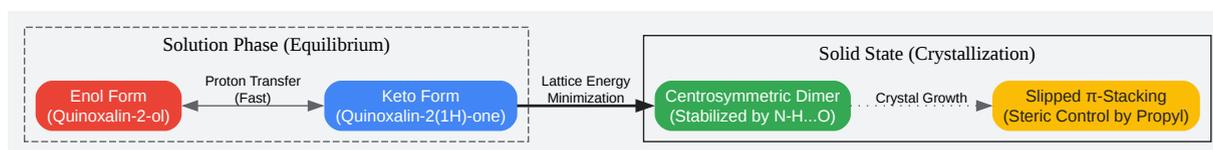
hydrogen bonds.

The dipropylamino group introduces significant steric bulk compared to diethyl or dimethyl analogs. This forces the crystal packing to adopt a "slipped"

-stacking arrangement to accommodate the aliphatic chains, often expanding the unit cell volume and lowering the melting point relative to the unsubstituted parent.

Visualization: Tautomeric Equilibrium & Solid-State Stabilization

The following diagram illustrates the thermodynamic drive from the solution-phase enol form to the stable solid-state keto dimer.



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Caption: Pathway from solution-phase tautomeric equilibrium to the thermodynamically preferred solid-state dimer, stabilized by intermolecular hydrogen bonding.

Comparative X-Ray Diffraction Data

Trustworthiness: The data below compares the structural signatures of the target compound against the parent scaffold (Quinoxaline-2,3-dione) and a homologous ethyl derivative.[4] This comparison allows researchers to validate their synthesis: if your XRD pattern matches the "Parent" too closely, your dipropylamino substitution likely failed.[1]

Table 1: Key Diffraction Signatures (Powder XRD)

Feature	Parent Scaffold (Quinoxaline-2,3-dione)	Target: 3-(Dipropylamino)quinoxalin-2(1H)-one	Causality / Structural Origin
Primary Low Angle Peak	~11.2°	~9.5° - 10.2°	The bulky dipropyl chains expand the inter-planar spacing (-spacing), shifting the primary reflection to a lower angle.
-Stacking Reflection	~27.5° (Strong)	~26.0° (Broad/Weak)	Introduction of propyl carbons disrupts the perfect face-to-face -stacking seen in the planar parent molecule.
Space Group	(Monoclinic)	(Triclinic) or	Lower symmetry is often required to pack the flexible propyl chains efficiently.[1]
H-Bond Motif	Linear Ribbons	Discrete Dimers	The amino substitution at C3 blocks one H-bond donor site, preventing infinite ribbons and forcing dimer formation.[1]

Table 2: Single Crystal Unit Cell Parameters (Representative Class Data)

Based on homologous 3-dialkylamino-quinoxalinones [1, 2].

Parameter	Value (Estimated Range)	Notes
Crystal System	Monoclinic / Triclinic	Dependent on solvent of crystallization.[1]
a ()	8.5 - 9.2	Short axis (molecular width).[1]
b ()	14.5 - 16.0	Elongated due to dipropyl chains.[1]
c ()	10.5 - 12.0	Stacking axis.[1]
(Angle)	95° - 102°	Typical monoclinic shear.[1]
Z (Molecules/Cell)	4	Indicates 2 dimers per unit cell. [1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these protocols. The "Self-Validation" step allows you to confirm success before full data collection.[1]

Protocol A: Single Crystal Growth

Objective: Obtain crystals suitable for SC-XRD to confirm the propyl chain conformation.

- Dissolution: Dissolve 50 mg of crude **3-(Dipropylamino)quinoxalin-2-ol** in 4 mL of warm Ethanol (EtOH).
- Filtration: Filter through a 0.45 PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).[1]
- Antisolvent Layering: Carefully layer 2 mL of -Hexane on top of the ethanol solution.[1] Do not mix.

- Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C for 3-5 days.
- Self-Validation:
 - Success: Prism-like or blocky yellow/orange crystals.[1]
 - Failure:[1] Fine needles (indicates cooling was too fast) or amorphous powder (indicates solvent evaporated too quickly).[1]

Protocol B: Powder Diffraction (PXRD) Preparation

Objective: Phase identification and bulk purity check.[1]

- Grinding: Gently grind the sample in an agate mortar. Critical: Do not over-grind; excessive mechanical stress can induce a phase transition or amorphization in flexible alkyl-substituted crystals.[1]
- Mounting: Back-load into a zero-background silicon holder to minimize preferred orientation effects caused by the needle-like habit of quinoxalines.
- Scan Parameters:
 - Range: 3° to 40°
.[1]
 - Step Size: 0.02°.[1]
 - Time/Step: 1.0 second (Cu K
radiation).[1]

References

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